tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate is a chemical compound with the molecular formula C₁₆H₁₉NO₄ and a molecular weight of 289.33 g/mol. This compound is recognized for its role as a pharmaceutical intermediate, particularly in the synthesis of biologically active molecules. It features an indole structure, which is significant in medicinal chemistry due to its presence in various natural products and pharmaceuticals. The compound's systematic name highlights its specific functional groups, including a tert-butyl ester and a formyl group, which contribute to its chemical reactivity and biological properties .
The reactivity of tert-butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate can be attributed to its functional groups:
These reactions make the compound versatile for further synthetic applications in medicinal chemistry .
Research indicates that compounds containing the indole structure often exhibit significant biological activities, including:
Synthesis of tert-butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate typically involves several steps:
These methods provide a pathway for synthesizing this compound with high purity and yield .
tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate serves several important roles in pharmaceutical research:
Additionally, it may find applications in agrochemicals and materials science due to its chemical properties .
Studies on the interactions of tert-butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate with biological targets have indicated potential effects on enzyme activity. Specifically, its role as an inhibitor of cytochrome P450 enzymes suggests implications for drug-drug interactions and metabolic pathways. Further research into its binding affinities and mechanisms of action could provide insights into its therapeutic potential and safety profile .
Several compounds share structural similarities with tert-butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate. Here are some notable examples:
Compound Name | CAS Number | Similarity Score |
---|---|---|
tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate | 324756-80-1 | 0.91 |
tert-Butyl 3-formyl-4-methoxy-1H-indole-1-carboxylate | 1202631-44-4 | 0.90 |
1-Boc-3-formyl-6-methoxyindole | 847448-73-1 | 0.90 |
tert-Butyl 5-methoxy-7-methyl-1H-indole-1-carboxylate | 1387445-50-2 | 0.88 |
tert-butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate | 91434898 | 0.87 |
These compounds illustrate variations in functional groups and positions on the indole ring, which may influence their biological activity and synthetic utility. The uniqueness of tert-butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate lies in its specific combination of substituents that may enhance its pharmacological profile compared to its analogs .